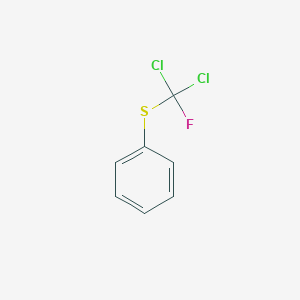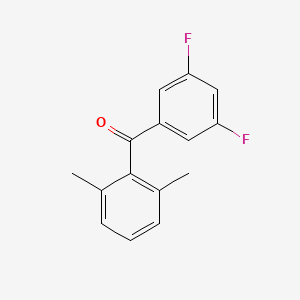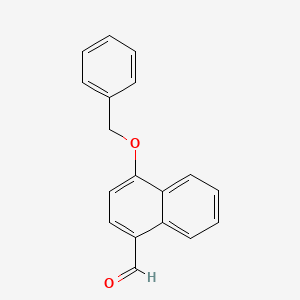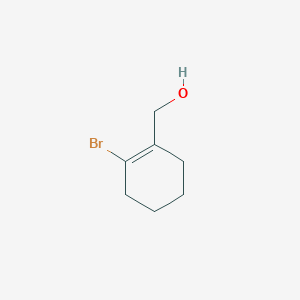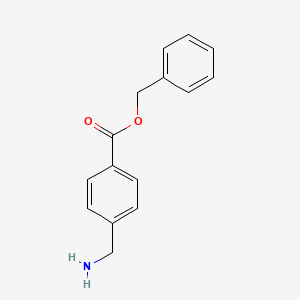
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is an organic compound with the chemical formula C7H4Cl2F3N. It is a pale yellow crystalline solid that is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . This compound is known for its stability and reactivity, making it a valuable component in chemical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline typically involves the halogenation and ammoniation of p-Chlorobenzotrifluoride. The process includes the following steps :
Halogenation: p-Chlorobenzotrifluoride is subjected to a halogenation reaction using chlorine gas in the presence of a catalyst such as copper chloride. The reaction is carried out at elevated temperatures to ensure complete halogenation.
Ammoniation: The halogenated product is then treated with ammonia gas under high pressure and temperature conditions. This step results in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Products include various substituted anilines.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is widely used in scientific research and industrial applications :
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including agrochemicals and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It can also participate in various biochemical pathways, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Dichloro-4-(trifluoromethyl)aniline
- 2,4-Dichloro-5-(trifluoromethyl)aniline
Comparison: 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and stability compared to similar compounds. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F5N/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)15/h15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKTJXLUZQBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

